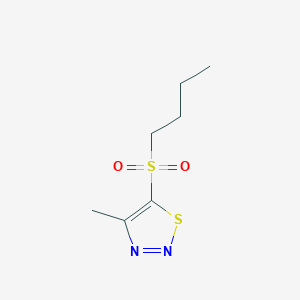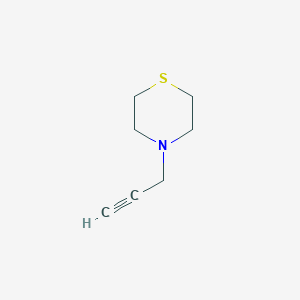
4-(Prop-2-yn-1-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yl)thiomorpholine is a chemical compound with the molecular formula C7H11NS . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine involves a copper(I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides, sodium azide with 4-(prop-2-yn-1-yl)thiomorpholine . This method was independently pioneered by Fokin et al. in 2004 through dramatic modification of the Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 4-(Prop-2-yn-1-yl)thiomorpholine consists of a thiomorpholine ring with a prop-2-yn-1-yl group attached .Chemical Reactions Analysis
4-(Prop-2-yn-1-yl)thiomorpholine is used in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles via copper(I)-catalyzed one-pot [3+2] cycloaddition . This reaction involves the cycloaddition of alkyl halides and sodium azide with 4-(prop-2-yn-1-yl)thiomorpholine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Prop-2-yn-1-yl)thiomorpholine are not explicitly mentioned in the available literature .Scientific Research Applications
Antimicrobial Activity
The synthesis of novel 1,4-disubstituted 1,2,3-triazoles involving 4-(Prop-2-yn-1-yl)thiomorpholine has been investigated . These compounds were evaluated for their antimicrobial activity. Notably, compounds 4a, 4b, 4c, 4g, 5a, and 5j demonstrated excellent antibacterial activity against various strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Klebsiella pneumoniae, S. aureus, and Bacillus subtilis. Their efficacy surpassed that of standard drugs like penicillin and streptomycin.
Drug Design and Development
The 1,2,3-triazole moiety, found in compounds like tazobactam , cefatrizine , and carboxyamido-triazole (CAI) , has diverse pharmacological activities . Researchers explore derivatives of 4-(Prop-2-yn-1-yl)thiomorpholine as potential drug candidates. These compounds may exhibit anti-HIV, antimicrobial, anticancer, anti-inflammatory, and kinase-3β inhibitory properties.
Polymerization Kinetics
4-(Prop-2-yn-1-yl)thiomorpholine: derivatives have been studied in polymerization kinetics. Initiators containing protecting groups at reactive propargylic and terminal acetylenic sites were investigated . Understanding these kinetics contributes to materials science and polymer engineering.
Catalysis and Organic Synthesis
The alkyne functionality in 4-(Prop-2-yn-1-yl)thiomorpholine makes it useful in copper-catalyzed reactions. Researchers employ it for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles . This method offers regioselective access to diverse triazole derivatives.
Fluorescent Probes and Imaging Agents
Given the structural features of 4-(Prop-2-yn-1-yl)thiomorpholine , it could serve as a scaffold for designing fluorescent probes or imaging agents. Triazole-containing molecules often exhibit interesting fluorescence properties .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a unique chemical used in early discovery research
Mode of Action
Some studies suggest that it may be involved in palladium-catalyzed [4 + 1] imidoylative cycloaddition . More research is required to elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is believed to be involved in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles . The downstream effects of these pathways are yet to be determined.
Result of Action
Some studies suggest that compounds similar to 4-(Prop-2-yn-1-yl)thiomorpholine have shown excellent antibacterial activity against certain bacterial strains .
properties
IUPAC Name |
4-prop-2-ynylthiomorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQMPJMYZMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCSCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

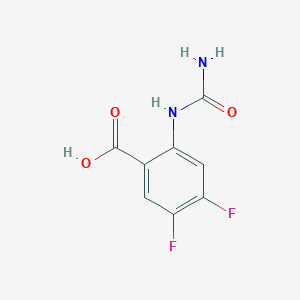
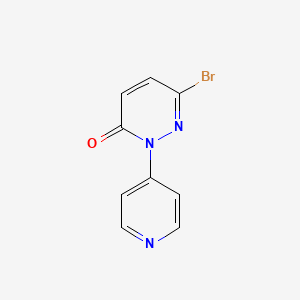
![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)
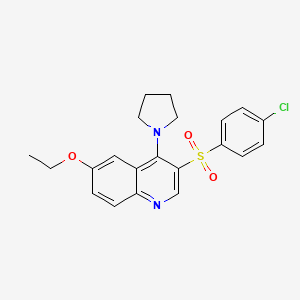
![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)
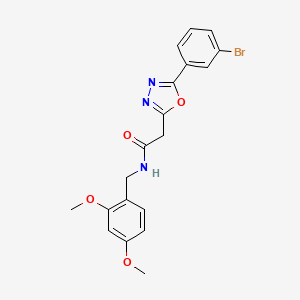

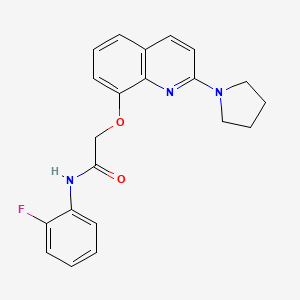
![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2371378.png)
